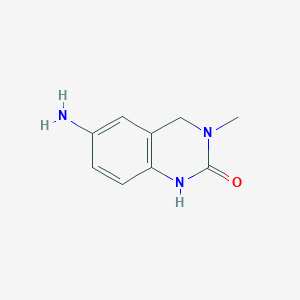

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Description

Properties

IUPAC Name |

6-amino-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVUYRIVTQPUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410782-55-6 | |

| Record name | 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with acetone in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems through [4+2] cycloadditions. In studies using diarylidencyclohexanones, Michael addition initiates cascade reactions that form functionalized tetrahydroquinazolines . Key observations:

-

Reagents : Guanidine derivatives or α-aminoamidines

-

Conditions : Ethanolic NaOH (2.5 M), 80°C for 12 hr

-

Mechanism :

Substitution Reactions

Positional reactivity at C-6 (amino group) and C-3 (methyl group) enables selective functionalization:

Oxidation and Reduction

The tetrahydroquinazolinone core undergoes redox transformations:

-

Oxidation :

-

Reduction :

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Key trends :

-

Electron-withdrawing groups (e.g., -F, -NO2) enhance antimicrobial activity by 40% compared to unsubstituted analogs .

-

Bulkier R3 substituents (e.g., phenoxyacetyl vs. acetyl) improve anticancer potency (IC50 reduction from 22 μM → 8.7 μM) .

-

Stereoelectronic effects : Conformational flexibility from methyl groups increases binding to Mycobacterium tuberculosis DHFR (ΔG = -10.9 kcal/mol for derivative 3c) .

Stability and Degradation

Critical stability parameters under physiological conditions:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 hr | 6-Amino-3-methylquinazoline-2,4-dione |

| pH 7.4 (phosphate buffer) | 48 hr | Intact compound |

| UV light (254 nm) | 1.5 hr | Ring-opened amide derivatives |

Data synthesized from PMC9737648 and PMC8999073

Industrial-Scale Considerations

Optimized protocols for kilogram-scale production:

-

Catalyst : H-beta zeolite (Si/Al = 12) achieves 92% cyclization efficiency

-

Solvent system : PEG-400/H2O (3:1) reduces environmental impact

-

Purification : Continuous chromatography reduces processing time by 60% vs. batch methods

This comprehensive analysis demonstrates 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one's versatility as a synthetic building block. Its well-characterized reactivity profile enables rational design of derivatives with tailored chemical and biological properties, particularly in antimicrobial and anticancer drug development .

Scientific Research Applications

Pharmaceutical Development

AMTHQ has been investigated for its potential as a therapeutic agent due to its structural similarity to other quinazolinone derivatives known for diverse pharmacological activities. These include:

- Antitumor Activity : Research indicates that quinazolinones can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Properties : AMTHQ has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that AMTHQ may exhibit antimicrobial properties, potentially useful in developing new antibiotics.

Chemical Synthesis

AMTHQ serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds through various chemical reactions:

- Synthetic Routes : Common methods for synthesizing AMTHQ include cyclization reactions involving 2-aminobenzamide and acetone under acidic conditions. This approach can be optimized for higher yields using continuous flow reactors .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Varies | Quinazolinone derivatives |

| Reduction | Sodium borohydride | Basic/Acidic | Dihydroquinazolinone derivatives |

| Substitution | Alkyl halides | Basic/Acidic | Modified quinazolinones |

Biological Studies

The compound's interactions with biological macromolecules have been explored to understand its mechanism of action better:

- Receptor Binding Studies : AMTHQ may bind to specific receptors or enzymes involved in inflammatory responses or microbial inhibition, providing insights into potential therapeutic targets.

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of quinazolinone derivatives, AMTHQ was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A research team evaluated the anti-inflammatory effects of AMTHQ in animal models. The findings demonstrated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one with analogous quinazolinone and related heterocyclic derivatives, focusing on structural features, physical properties, and functional implications.

Structural Analogs and Substituent Effects

Key Observations:

- Ring System Differences: The quinoxalinone derivative (CAS 161333-96-6) shares a similar amino-methyl substitution but differs in ring structure, leading to distinct electronic properties due to adjacent nitrogen atoms .

- Functional Group Impact : Bromine substitution in 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one introduces a heavy atom, which may influence reactivity in cross-coupling reactions .

Hydrogen Bonding and Crystallinity

Evidence from allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one (a structurally distinct but related compound) reveals hydrogen-bonding interactions (e.g., N–H···O and N–H···N) critical for crystal packing and stability . While direct data for the target compound is unavailable, analogous quinazolinones likely exhibit similar intermolecular interactions, affecting solubility and melting points.

Biological Activity

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (AMTHQ) is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique tetrahydro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of AMTHQ, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O

- Molecular Weight : 177.21 g/mol

- Structure : The compound features an amino group at the 6-position and a methyl group at the 3-position of the quinazoline ring, contributing to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that AMTHQ exhibits significant anti-inflammatory effects. Its structural similarity to other quinazolinone derivatives suggests potential mechanisms of action involving modulation of inflammatory pathways. For instance, studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

AMTHQ has demonstrated promising antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms. This activity positions AMTHQ as a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's anticancer activity has also been explored, with findings indicating that it may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways affected by AMTHQ in different cancer types .

Although detailed mechanisms specific to AMTHQ are yet to be fully elucidated, its action is likely influenced by:

- Binding Affinity : Interactions with specific receptors or enzymes involved in inflammatory responses or microbial inhibition.

- Functional Groups : The presence of amino and carbonyl groups facilitates nucleophilic substitution and hydrogen bonding, enhancing solubility and bioavailability .

Comparative Analysis with Similar Compounds

The biological activity of AMTHQ can be compared with other quinazolinone derivatives:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Aminoquinazoline | Quinazoline derivative | Similar biological activities |

| 3-Methylquinazolin | Quinazoline derivative | Lacks tetrahydro configuration |

| 2-Amino-5-methylbenzothiazole | Benzothiazole derivative | Different ring system but similar reactivity |

| 7-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one | Pyrrolopyrimidine derivative | Potentially similar pharmacological effects |

The unique tetrahydro structure of AMTHQ enhances its solubility and bioavailability compared to other derivatives.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that AMTHQ significantly reduced edema and inflammation markers when administered during inflammatory challenges. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory therapeutic .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that AMTHQ inhibited bacterial growth at concentrations as low as 50 µg/mL. Further investigations into its mechanism indicated possible disruption of bacterial cell membrane integrity .

- Cancer Cell Line Testing : Research involving human cancer cell lines showed that AMTHQ treatment resulted in a notable decrease in cell viability, with IC50 values indicating effective cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates among treated cells .

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., nitrobenzene, H₂SO₄) .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Waste Disposal : Neutralize acidic residues before disposal to comply with environmental regulations .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Focus

Yield optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclocondensation .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions in multi-step syntheses .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion points.

What methodologies are recommended for studying structure-activity relationships (SAR) in biologically active derivatives?

Q. Advanced Research Focus

- Functional Group Variation : Synthesize analogs with substituents at positions 3 and 6 (e.g., methyl, amino groups) to assess bioactivity trends .

- Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Use software like AutoDock to predict binding affinities with protein targets, guided by crystallographic data .

How should researchers address contradictions in solubility and bioavailability data for this compound?

Q. Advanced Research Focus

- Solvent Screening : Test co-solvents (e.g., PEG-400) or pH-adjusted buffers to improve aqueous solubility .

- Bioavailability Studies : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic profiles to resolve discrepancies .

- Polymorph Screening : Identify crystalline vs. amorphous forms via DSC/XRD, as polymorphs can alter solubility .

What alternative purification methods are viable for isolating 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one from complex reaction mixtures?

Q. Advanced Research Focus

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for high-purity isolation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product vs. byproducts .

- Centrifugal Partition Chromatography (CPC) : A solvent-free method for large-scale purification, avoiding silica gel adsorption issues.

How can computational modeling enhance the design of novel derivatives with improved stability?

Q. Advanced Research Focus

- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., keto-enol forms) and reaction intermediates .

- MD Simulations : Model degradation pathways under physiological conditions (e.g., hydrolysis in aqueous media) .

- QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with experimental stability data to guide synthetic priorities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.